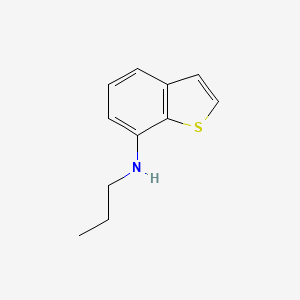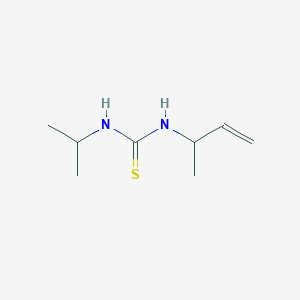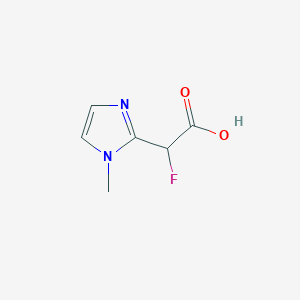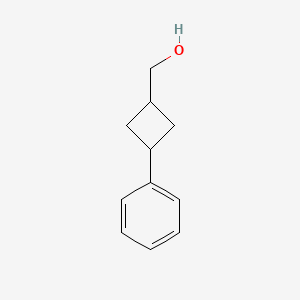![molecular formula C8H7BrO2S2 B13069846 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]thiopyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the bromination of a suitable precursor molecule followed by cyclization to form the thieno[2,3-c]thiopyran ring system. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[2,3-c]thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone can be used for oxidation. These reactions are often performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-c]thiopyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding interactions. The thieno[2,3-c]thiopyran ring system can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one: This compound has a similar thieno[2,3-c] ring system but with a pyridine ring instead of a thiopyran ring.
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide: Another similar compound with a pyridine ring and a hydrobromide salt form.
Uniqueness
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring system, which can lead to distinct chemical reactivity and interactions compared to similar compounds with only sulfur or nitrogen atoms in their rings.
Properties
Molecular Formula |
C8H7BrO2S2 |
|---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
2-bromo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C8H7BrO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
InChI Key |
KKVYHSZDOMODNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
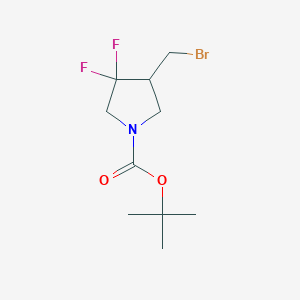
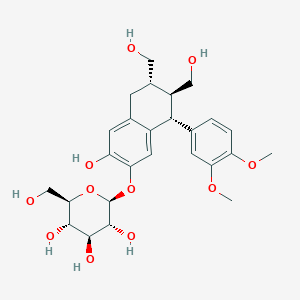
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)

![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
